REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([CH:7]=[O:8])=[CH:5][N:4]=[N:3]1.[OH-].[Na+].[Mn]([O-])(=O)(=O)=[O:12].[K+]>O>[CH3:1][N:2]1[C:6]([C:7]([OH:12])=[O:8])=[CH:5][N:4]=[N:3]1 |f:1.2,3.4|
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
CN1N=NC=C1C=O
|
Name
|
|
Quantity
|
8.59 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5.83 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
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EXTRACTION
|
Details
|
before extracting with ethyl acetate (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated aqueous brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |